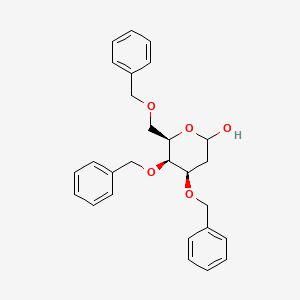
2-Benzylthio-6-chloropurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylthio-6-chloropurine is a purine derivative characterized by the presence of a benzylthio group attached to the 6-position of the purine ring. This compound has a molecular formula of C12H9ClN4S and a molecular weight of 276.75 g/mol. It is primarily used in scientific research and has shown potential in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Benzylthio-6-chloropurine can be synthesized from commercially available 2-amino-6-chloropurineThis process typically requires appropriate reagents and reaction conditions, such as elemental analysis, 1H NMR, and mass spectral data to confirm the synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis of similar compounds often involves large-scale chemical reactions under controlled conditions. These methods may include the use of hydrosulfides and sulfides of ammonium or alkali metals, thiourea, and alkali metal rhodanides .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzylthio-6-chloropurine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, where the chlorine atom at the 6-position is replaced by other functional groups.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, and can modify the chemical structure of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrosulfides, sulfides of ammonium or alkali metals, and thiourea. Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various 6-substituted purine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2-Benzylthio-6-chloropurine has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of 2,6,9-trisubstituted purines, which are important intermediates in combinatorial chemistry libraries and palladium-catalyzed cross-coupling reactions.
Biology: The compound has been studied for its interactions with purine nucleoside phosphorylase from Escherichia coli, indicating its potential as an enzyme inhibitor.
Medicine: Derivatives of this compound have been investigated for their antiviral activities, particularly against rhinoviruses.
Industry: The compound plays a role in the synthesis of 6-arylpurines, which have shown activity against Mycobacterium tuberculosis.
Mécanisme D'action
The exact mechanism of action of 2-Benzylthio-6-chloropurine is not fully understood. it has been synthesized and examined for its interactions with purine nucleoside phosphorylase from Escherichia coli. Studies have shown mixed-type inhibition, indicating its potential as an enzyme inhibitor for biochemical research. The compound’s molecular targets and pathways involved in its effects are still under investigation.
Comparaison Avec Des Composés Similaires
2-Benzylthio-6-chloropurine can be compared with other similar compounds, such as:
6-Benzylthio-2-chloropurine: This compound also has a benzylthio group but differs in the position of the chlorine atom.
6-Chloropurine: A simpler compound with only a chlorine atom at the 6-position, lacking the benzylthio group.
2-Benzylthio-6-aminopurine: Similar to this compound but with an amino group instead of a chlorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
2-benzylsulfanyl-6-chloro-7H-purine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S/c13-10-9-11(15-7-14-9)17-12(16-10)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPLCCYCWKFWAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)Cl)NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457347 |
Source


|
| Record name | 2-BENZYLTHIO-6-CHLOROPURINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51998-91-5 |
Source


|
| Record name | 2-BENZYLTHIO-6-CHLOROPURINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[3-(Trifluoromethyl)phenoxy]azetidine](/img/structure/B1352677.png)

